- Process for preparation of pseudo-ginsenoside Rh2 and derivatives, China, , ,
Cas no 97744-96-2 (sanchinoside-B1)
sanchinoside-B1 structure
Product Name:sanchinoside-B1
Número CAS:97744-96-2
MF:C36H62O9
Megavatios:638.872092723846
CID:2053293
PubChem ID:102471598
Update Time:2025-11-02
sanchinoside-B1 Propiedades químicas y físicas
Nombre e identificación
-
- sanchinoside-B1
- 3beta,12beta,25-Trihydroxydammar-(E)-20(22)-ene-6-O-beta-D-glucopyranoside
- 3β,12β,25-Trihydroxydammar-(E)-20(22)-ene-6-O-β-D-glucopyranoside
- D
- Sanchinoside B1
- beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl
- DTXSID001141534
- (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 97744-96-2
-
- Renchi: 1S/C36H62O9/c1-19(10-9-13-32(2,3)43)20-11-15-35(7)26(20)21(38)16-24-34(6)14-12-25(39)33(4,5)30(34)22(17-36(24,35)8)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/b19-10+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,34-,35-,36-/m1/s1
- Clave inchi: SLPPUMWTJMNBCW-SZHHNJADSA-N
- Sonrisas: C[C@]12[C@@]3(CC[C@@H]([C@H]3[C@H](O)C[C@@H]1[C@]1(CC[C@H](O)C(C)(C)[C@@H]1[C@H](C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C)/C(/C)=C/CCC(O)(C)C)C
Atributos calculados
- Calidad precisa: 638.43938355g/mol
- Masa isotópica única: 638.43938355g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 7
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 45
- Cuenta de enlace giratorio: 7
- Complejidad: 1110
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 15
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.2
- Superficie del Polo topológico: 160Ų
Propiedades experimentales
- Denso: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Disolución: Insuluble (2.3E-3 g/L) (25 ºC),
sanchinoside-B1 PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP5184-20mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 20mg |
$290 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5184-100mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 100mg |
$890 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5184-5mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 5mg |
$120 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5184-10mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 10mg |
$190 | 2023-09-19 |
sanchinoside-B1 Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Dichloromethane , Acetic anhydride , Pyridine ; 10 h, 40 °C
1.2 Reagents: Sulfuric acid Solvents: Dichloromethane ; 20 h, 4 °C
1.3 Reagents: Sodium hydroxide ; pH 7
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , 1,4-Dioxane , Water ; 5 h, 90 °C
1.5 pH 7
1.2 Reagents: Sulfuric acid Solvents: Dichloromethane ; 20 h, 4 °C
1.3 Reagents: Sodium hydroxide ; pH 7
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , 1,4-Dioxane , Water ; 5 h, 90 °C
1.5 pH 7
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , 1,4-Dioxane , Water ; 5 h, pH 7.0, 90 °C
Referencia
- Pseudo-ginsenoside derivatives and preparation method, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Referencia
- Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea, Journal of Natural Products, 2007, 70(7), 1203-1206
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Referencia
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
,
Journal of Natural Products,
2007,
70(7),
1203-1206
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
Referencia
- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT, Chemistry of Natural Compounds, 2019, 55(1), 66-73
Métodos de producción 6
Condiciones de reacción
Referencia
- Semi-synthesis of twelve known 20Z/E pseudo-ginsenosides and their comparative study of antioxidative activity in free radical induced hemolysis of rabbit erythrocytes, Chemical & Pharmaceutical Bulletin, 2018, 66(5), 535-540
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
Referencia
- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT, Chemistry of Natural Compounds, 2019, 55(1), 66-73
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Pyridine ; 24 h, rt
1.2 Solvents: Methanol ; rt
2.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
1.2 Solvents: Methanol ; rt
2.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
Referencia
- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT, Chemistry of Natural Compounds, 2019, 55(1), 66-73
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Referencia
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
,
Journal of Natural Products,
2007,
70(7),
1203-1206
sanchinoside-B1 Raw materials
- Notoginsenoside R1
- β-D-Glucopyranoside, (3β,6α,12β,20Z)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 2,3,4,6-tetraacetate
- Ginsenoside Rh1
- Ginsenoside RG1
- Ginsenoside Re
- β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 3,4,6-triacetate
- β-D-Glucopyranoside, (3β,6α,12β)-3,12-bis(acetyloxy)-20-hydroxydammar-24-en-6-yl, 2,3,4,6-tetraacetate
- Ginsenoside Re1
- β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 2,3,4,6-tetraacetate
sanchinoside-B1 Preparation Products
- Notoginsenoside ST13 (2015215-13-9)
- Ginsenoside Rh1 (63223-86-9)
- (3β,6α,12β)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (80928-46-7)
- sanchinoside-B1 (97744-96-2)
- (3β,6α,12β,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside (948046-16-0)
- 20(R)-Notoginsenoside R2 (948046-15-9)
- Ginsenoside Rh4 (174721-08-5)
- Notoginsenoside R2 (80418-25-3)
- Ginsenoside Rg2 (52286-74-5)
- (3beta,6alpha,12beta,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-6-deoxy-alpha-L-mannopyranosyl-beta-D-glucopyranoside (948046-19-3)
- (3β,6α,12β,20ξ)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside (948046-18-2)
- (20R)-Ginsenoside Rh1 (80952-71-2)
sanchinoside-B1 Literatura relevante
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
97744-96-2 (sanchinoside-B1) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote
Amadis Chemical Company Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
TAIXING JOXIN BIO-TEC CO.,LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote